
2-(3-溴丙基)-2-丙基-1,3-二氧戊环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 . It is a liquid at 20°C and has a molecular weight of 195.06 . It is colorless to yellow to orange in appearance .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” consists of a dioxolane ring with a bromopropyl group attached . The presence of the bromine atom makes it a good leaving group, which can be useful in various chemical reactions .Physical And Chemical Properties Analysis
“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a liquid at 20°C . It has a boiling point of 88°C at 10 mmHg and a flash point of 88°C . The specific gravity at 20/20 is 1.44 and the refractive index is 1.48 .科学研究应用
可再生的汽油、溶剂和燃料添加剂: Harvey、Merriman 和 Quintana (2016) 在《ChemSusChem》中的一项研究描述了与 1,3-二氧戊环密切相关的 2,3-丁二醇 (2,3-BD) 在燃料添加剂和溶剂合成中的用途。他们发现二氧戊环混合物由于其高抗爆指数和在水中的低溶解度,可用作可持续的汽油调和组分和工业溶剂 (Harvey, Merriman, & Quintana, 2016).
提取生物化学物质: 李、朱、吴和刘 (2013) 在《韩国化学工程杂志》中开发了一种有效的分离工艺,利用涉及离子交换树脂和正丁醛的反应萃取方法从发酵液中回收 2,3-丁二醇。这项研究强调了二氧戊环衍生物在生化提取过程中的潜力 (Li, Zhu, Wu, & Liu, 2013).
溴代有机化合物的合成: Mekonnen 等人 (2009) 在《合成通讯》中描述了从 2-溴甲基-2-乙烯基-1,3-二氧戊环(一种与 1,3-二氧戊环在结构上相关的化合物)开始制备 1-溴-3-丁炔-2-酮和 1,3-二溴-3-丁烯-2-酮等化合物的合成程序。这些合成路线表明了二氧戊环衍生物在有机合成中的用途 (Mekonnen et al., 2009).
与格氏试剂的反应: Westera、Blomberg 和 Bickelhaupt (1974) 在《有机金属化学杂志》中研究了 2-乙基-1,3-二氧戊环与乙基溴化镁的反应。这项研究提供了二氧戊环在格氏试剂存在下的化学行为的见解,这是有机合成中的一个基本方面 (Westera, Blomberg, & Bickelhaupt, 1974).
自由基乙烯化: Kippo 等人 (2014) 在《有机化学前沿》中探讨了 1,3-二氧戊环的自由基乙烯化,展示了它们在生产各种乙烯基化合物中的潜力。该研究突出了二氧戊环在基于自由基的化学合成中的多功能性 (Kippo et al., 2014).
甲基乙烯基酮当量的合成: Petroski (2002) 在《合成通讯》中描述了从 4-羟基-2-丁酮制备 2-甲基-1,3-二氧戊环-2-乙醇和 2-(2-溴乙基)-2-甲基-1,3-二氧戊环。这些化合物作为甲基乙烯基酮当量很重要,甲基乙烯基酮当量是有机合成中的一个关键组分 (Petroski, 2002).
安全和危害
属性
IUPAC Name |
2-(3-bromopropyl)-2-propyl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNFOINQWRSFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |
CAS RN |
101650-18-4 |
Source


|
| Record name | 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101650-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazole, 4-[2-(methoxy-d3)ethyl]-3,5-dimethyl- (9CI)](/img/no-structure.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)

![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)

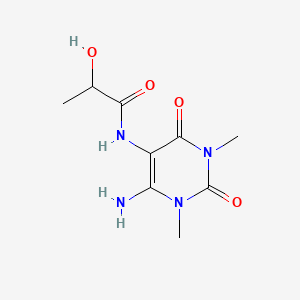
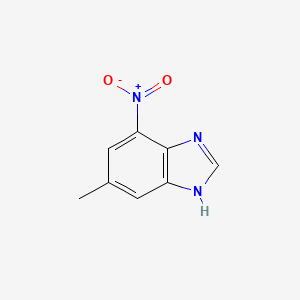


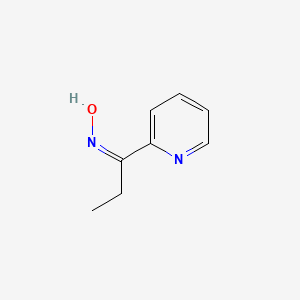
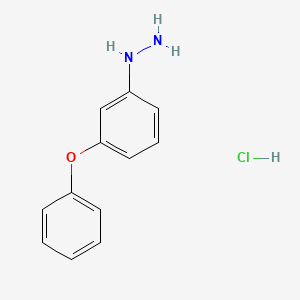
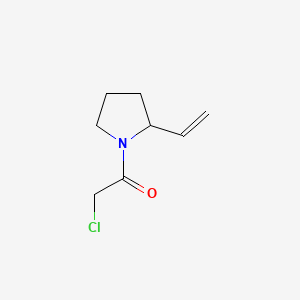
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)